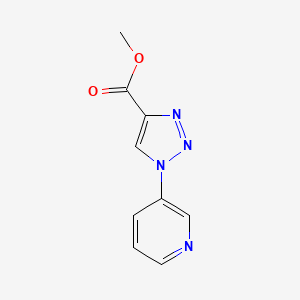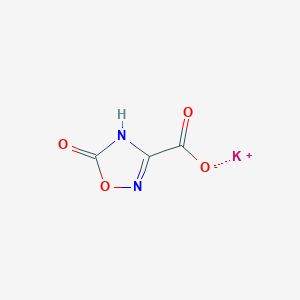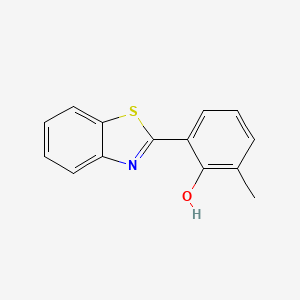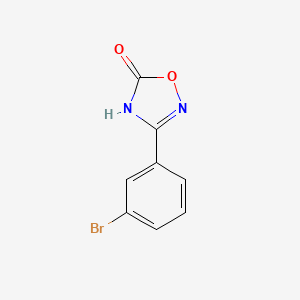
1-(吡啶-3-基)-1H-1,2,3-三唑-4-羧酸甲酯
描述
“Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 1,2,3-triazole derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain a pyridine ring attached to a 1,2,3-triazole ring via a methylene bridge. The carboxylate group would be attached to the 4-position of the triazole ring .
科学研究应用
聚合物配合物中的结构多样性
1-(吡啶-3-基)-1H-1,2,3-三唑-4-羧酸甲酯作为一种位置异构体,显著影响聚合物配合物的结构。研究人员 Cisterna 等人 (2018) 发现,当该化合物与 Cd(II) 离子结合时,会导致形成独特的氢键诱导配位聚合物和三维配位聚合物。异构效应在构建这些配合物中起着至关重要的作用,为设计和合成具有特定性质(如热和发光特性)的新型金属有机骨架提供了见解 (Cisterna 等人,2018).
发光金属凝胶的形成
该化合物构成了发光金属凝胶的基础,正如 McCarney 等人 (2015) 所证明的。他们合成了基于该化合物的配体,该配体与 Eu(III) 结合,形成了一种红色的发光可修复金属凝胶。这展示了该化合物在开发具有修复特性的新型发光材料方面的潜力 (McCarney 等人,2015).
均相反应中的催化
Bolje 等人 (2015) 探索了该化合物在均相催化中的用途。他们合成了各种衍生自螯合吡啶三唑亚烷基的配合物,其中该化合物作为配体。这些配合物在羰基的转移氢化中表现出显着的反应性,突出了该化合物作为有机合成中催化剂的潜力 (Bolje 等人,2015).
抗菌活性
Komsani 等人 (2015) 报告了该化合物衍生物的抗菌活性。他们合成了一系列三唑衍生物并评估了它们的抗菌和抗真菌活性,一些衍生物表现出中等的抗菌特性 (Komsani 等人,2015).
簇装配中的光致发光特性
Bai 等人 (2015) 研究了使用基于 1,2,3-三唑的可点击杂化 [N,S] 配体(包括该化合物)组装光致发光 [CunIn] 簇。他们的研究表明,该化合物如何有助于开发具有独特光致发光特性的材料,可用于传感和成像等各种应用 (Bai 等人,2015).
属性
IUPAC Name |
methyl 1-pyridin-3-yltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZBOODLNEROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate interesting for material science?
A: This compound, referred to as L2 in the research, exhibits intriguing potential as a building block for metal-organic frameworks (MOFs). Its structure, containing both pyridyl and carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures []. The research highlights its ability to form a 3-D coordination polymer with Cadmium(II) ions []. This ability to form well-defined structures makes it a promising candidate for applications in areas like gas storage, separation, and catalysis.
Q2: How does the structure of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate differ from its isomer, and what impact does this have on MOF formation?
A: The research compares L2 with its isomer, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) []. The key difference lies in the position of the carboxylate group on the triazole ring. This seemingly minor change leads to significant differences in their coordination behavior with Cadmium(II) ions. While L2 forms a 3D coordination polymer, L1 results in a hydrogen bond-induced coordination polymer []. This highlights the importance of positional isomerism in ligand design, as even slight structural variations can drastically influence the resulting MOF architecture and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)




